N-(3,4-dichlorophenyl)pyridine-3-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of aromatic amides It is characterized by the presence of a pyridine ring substituted with a carboxamide group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)pyridine-3-carboxamide typically involves the reaction of 3,4-dichloroaniline with pyridine-3-carboxylic acid or its derivatives. One common method is the condensation reaction between 3,4-dichloroaniline and pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3,4-dichlorophenyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The dichlorophenyl group enhances its binding affinity to target proteins, while the pyridine ring facilitates its interaction with active sites.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)pyridine-3-carboxamide
- N-(3,4-dichlorophenyl)pyridine-2-carboxamide
- N-(3,4-dichlorophenyl)pyridine-4-carboxamide
Uniqueness
N-(3,4-dichlorophenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine atoms at the 3 and 4 positions of the phenyl ring enhances its electron-withdrawing properties, making it distinct from other similar compounds.
Properties
CAS No. |
24303-05-7 |
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Molecular Formula |
C12H8Cl2N2O |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-10-4-3-9(6-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17) |
InChI Key |
IYDLXJKXXFJVDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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